molecular formula C₁₂H₁₀D₄O₅ B1164342 Mono(2-hydroxyisobutyl)phthalate-d4

Mono(2-hydroxyisobutyl)phthalate-d4

Cat. No.: B1164342
M. Wt: 242.26
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characteristics

Mono(2-hydroxyisobutyl)phthalate-d4 is a deuterated derivative of monoisobutyl phthalate, a monoester metabolite of diisobutyl phthalate. Its molecular formula is $$ \text{C}{12}\text{H}{10}\text{D}{4}\text{O}{5} $$, with a molecular weight of 242.26 g/mol. The compound features a benzene ring substituted with two carboxylate groups, one of which is esterified with a 2-hydroxyisobutyl group. Four hydrogen atoms on the aromatic ring are replaced with deuterium ($$\text{D}$$), as indicated by the "-d4" suffix.

The structural configuration includes:

  • A fully deuterated benzene core ($$\text{C}6\text{D}4\text{H}_2$$) to minimize interference in mass spectrometry.
  • A 2-hydroxyisobutyl ester group ($$\text{-OCC}(\text{CH}3)2\text{OH}$$) attached to one carboxylate.
  • A free carboxylic acid group ($$\text{-COOH}$$) on the adjacent carbon.

The SMILES notation for the compound is $$[2H]C1=C([2H])C([2H])=C(C(=O)OCC(C)(C)O)C(=O)O)C([2H])=C1$$, highlighting the deuterated aromatic system and ester linkage.

Table 1: Key Chemical Properties of this compound

Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}{10}\text{D}{4}\text{O}{5} $$
Molecular Weight 242.26 g/mol
Purity >95% (HPLC)
Storage Conditions +4°C, protected from light

Role as a Deuterated Internal Standard in Analytical Chemistry

This compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuterated structure ensures minimal isotopic interference while providing nearly identical physicochemical properties to non-deuterated analogs, enabling precise quantification of phthalate metabolites in complex matrices.

Key applications include:

  • Matrix Effect Correction : Compensates for ion suppression/enhancement in biological samples (e.g., urine, serum) by co-eluting with target analytes. For example, in human urine studies, deuterated standards reduced matrix effects from 42.5% to <15% variability.
  • Metabolic Tracing : Tracks the degradation pathways of diisobutyl phthalate in environmental and toxicological studies.
  • High-Throughput Analysis : Enables simultaneous quantification of multiple phthalate metabolites at concentrations as low as 0.003 µg/L.

Table 2: Analytical Performance Metrics Using this compound

Parameter Value Method Source
Limit of Quantification 0.003–0.122 µg/L LC-MS/MS
Recovery Rate 82.0–123.8% SPE-LC-MS/MS
Precision (RSD) <10% HPLC-MS/MS

Historical Context in Phthalate Metabolite Research

The use of this compound emerged in the early 2000s alongside advancements in LC-MS/MS technology. Prior to this, gas chromatography-mass spectrometry (GC-MS) dominated phthalate analysis but required derivatization steps that introduced variability. The shift to LC-MS/MS eliminated derivatization needs, and deuterated internal standards like this compound became essential for mitigating matrix effects in electrospray ionization.

Milestones in its application:

  • 2007 : First validated methods using deuterated phthalates in human biomonitoring studies achieved <15% inter-day variability.
  • 2015 : Adoption in large-scale epidemiological studies (e.g., NHANES) to assess population-level exposure to diisobutyl phthalate.
  • 2020 : Integration into high-throughput workflows analyzing >500 samples/day with automated solid-phase extraction.

The compound’s stability and compatibility with diverse extraction protocols (e.g., protein precipitation, liquid-liquid extraction) have solidified its role in modern environmental and clinical toxicology.

Properties

Molecular Formula

C₁₂H₁₀D₄O₅

Molecular Weight

242.26

Synonyms

1,2-(Benzene-d4)dicarboxylic Acid 1-(2-Hydroxy-2-methylpropyl) Ester;  _x000B_1,2-(Benzene-d4)dicarboxylic Acid Mono(2-hydroxy-2-methylpropyl) Ester; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Phthalates

Structural and Functional Differences

The table below highlights structural variations, applications, and analytical roles of related deuterated phthalates:

Compound Name Molecular Formula Substituent Group Molecular Weight Key Applications Storage Conditions References
Mono(2-hydroxyisobutyl)phthalate-d4 C₁₂H₁₀D₄O₅ 2-hydroxyisobutyl 242.26 Metabolite quantification in urine/serum +4°C
Diethyl phthalate-d4 C₁₂H₁₀D₄O₄ Ethyl esters 242.26 Internal standard in GC/MS for plasticizers -20°C (in solution)
Dinonyl phthalate-d4 C₂₆H₃₈D₄O₄ Nonyl esters 422.63 Environmental analysis (e.g., polymer leaching) Room temperature
Dicyclohexyl phthalate-d4 C₂₀H₂₄D₄O₄ Cyclohexyl esters 334.44 Industrial chemical analysis Not specified
Monooctyl phthalate-d4 C₁₆H₂₀D₄O₄ Octyl ester 308.34 Antimycobacterial research (MIC: 20 μg/mL) Not specified
Key Observations:

Substituent Groups: The 2-hydroxyisobutyl group in the target compound enhances polarity, making it suitable for aqueous biological matrices. In contrast, nonyl and cyclohexyl groups in dinonyl/dicyclohexyl phthalate-d4 increase hydrophobicity, ideal for environmental polymer analysis . Diethyl phthalate-d4’s simpler ethyl groups facilitate its use as a volatile internal standard in GC/MS .

Analytical Roles: this compound is tailored for tracing DEHP metabolites, whereas dinonyl phthalate-d4 detects plasticizer leaching in consumer products . Monooctyl phthalate-d4 bridges analytical and pharmacological applications, demonstrating deuterated compounds’ versatility .

Stability and Storage :

  • Solutions of deuterated phthalates in acetonitrile remain stable at -20°C for weeks , but the target compound’s solid form requires +4°C storage, indicating sensitivity to thermal degradation .

Chromatographic Behavior

demonstrates that deuterated phthalates exhibit distinct retention times in GC/MS due to structural differences:

  • Diethyl phthalate-d4 (IS4) elutes earlier (retention time span 16.4–27.4 min) compared to dibutyl phthalate (non-deuterated), highlighting deuterium’s minimal impact on retention .
  • This compound’s hydroxyl group likely increases interaction with polar GC columns, prolonging retention compared to non-polar analogs like dinonyl phthalate-d4.

Q & A

Basic Research Questions

Q. What is the primary analytical utility of Mono(2-hydroxyisobutyl)phthalate-d4 in environmental or metabolic studies?

  • Methodological Answer : This deuterated compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated phthalate metabolites in biological matrices. Researchers spike known concentrations into samples to correct for matrix effects and ionization efficiency variations. Calibration curves are constructed by comparing analyte-to-internal-standard peak area ratios .
  • Example Workflow :

  • Prepare calibration standards with varying concentrations of the target analyte and a fixed concentration of the deuterated internal standard.
  • Extract analytes from samples (e.g., urine, serum) using solid-phase extraction.
  • Analyze via LC-MS/MS, using deuterium’s mass shift (+4 Da) to distinguish signals.

Q. How does deuterium labeling improve the reliability of phthalate exposure assessments?

  • Methodological Answer : Deuterium atoms provide isotopic differentiation, enabling precise tracking of phthalate metabolites without interference from endogenous compounds. For instance, in human biomonitoring, this compound co-elutes with its non-deuterated analog but is distinguished by its distinct mass-to-charge (m/z) ratio, minimizing false positives/negatives .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound in longitudinal metabolic studies?

  • Methodological Answer :

  • Stability Testing : Validate the compound’s stability under storage conditions (e.g., −20°C vs. room temperature) to ensure no deuterium loss or degradation. Evidence suggests deuterated phthalates stored at −20°C in acetonitrile show no degradation over weeks .
  • Matrix Effects : Assess ion suppression/enhancement in different biological matrices (e.g., plasma vs. urine) by comparing spiked vs. unspiked samples .
  • Table 1 : Stability of this compound in Various Solvents
SolventStorage Temp.Degradation (%) at 7 Days
Acetonitrile−20°C<1%
Water+4°C5%

Q. How can researchers resolve contradictions in phthalate quantification data caused by isotopic impurities?

  • Methodological Answer : Impurities (e.g., residual non-deuterated forms) may arise during synthesis. To mitigate:

  • Purity Verification : Use nuclear magnetic resonance (NMR) and HPLC to confirm isotopic purity (>95% d4). For example, a study reported 96.84% d4 purity for this compound via normalized NMR intensity analysis .
  • Blank Correction : Run solvent blanks to subtract background signals from non-deuterated contaminants .

Q. What advanced techniques are used to trace the metabolic pathways of this compound in vivo?

  • Methodological Answer : Deuterium labeling allows tracking via:

  • High-Resolution Mass Spectrometry (HRMS) : Identify deuterium-retaining metabolites (e.g., glucuronidated or sulfated conjugates) using exact mass measurements.
  • Isotopic Pattern Analysis : Compare theoretical vs. observed isotopic distributions to confirm metabolic modifications .

Data Analysis and Validation

Q. How should researchers validate the accuracy of deuterated internal standards in multi-phthalate panels?

  • Methodological Answer :

  • Cross-Reactivity Checks : Ensure the deuterated standard does not co-elute or interfere with other phthalates (e.g., monoethylhexyl phthalate).
  • Recovery Experiments : Spike known concentrations into matrices and calculate recovery rates (target: 85–115%) .
    • Table 2 : Recovery Rates of this compound in Human Urine
Spiked Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)
109.393
5048.797.4

Synthesis and Characterization

Q. What synthetic challenges are associated with achieving high isotopic purity in this compound?

  • Methodological Answer : Deuterium incorporation at the aromatic ring (positions 3,4,5,6) requires precise control during synthesis to avoid partial labeling. Techniques include:

  • Deuterated Precursors : Use deuterated benzene derivatives to ensure uniform labeling.
  • Reaction Monitoring : Track deuterium incorporation via mid-synthesis NMR or MS checks .

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